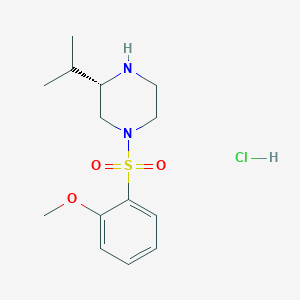
(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride
Overview
Description
“(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride” is a chemical compound with a molecular formula of C12H19ClN2O3S and a molecular weight of 306.80886 . It belongs to the class of sulfonamides, which are organo-sulfur compounds containing the -SO2NH2 and/or -SO2NH- group .
Synthesis Analysis
The synthesis of sulfonamides typically involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . The most common method involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a greater yield compared to other methods .Molecular Structure Analysis
The molecular structure of sulfonamides, including “(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride”, is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The frontier molecular orbital (FMO) analysis is a useful property to determine molecular reactivity and electronic structure .Chemical Reactions Analysis
Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .Mechanism of Action
Safety and Hazards
Sulfonamides, including “(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride”, can cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .
properties
IUPAC Name |
(3S)-1-(2-methoxyphenyl)sulfonyl-3-propan-2-ylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.ClH/c1-11(2)12-10-16(9-8-15-12)20(17,18)14-7-5-4-6-13(14)19-3;/h4-7,11-12,15H,8-10H2,1-3H3;1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLPIKTZUHWQGQ-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



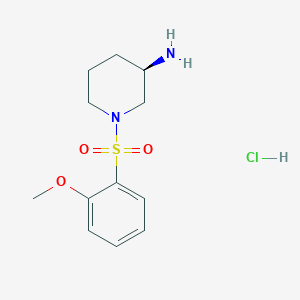

![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)

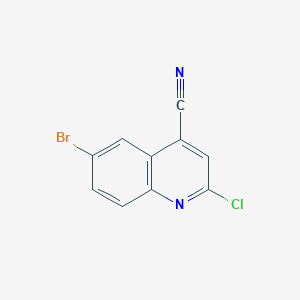
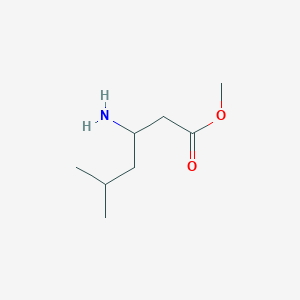


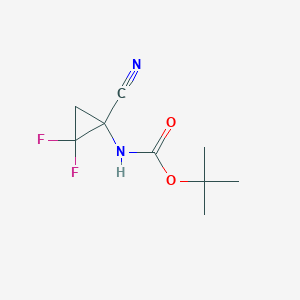
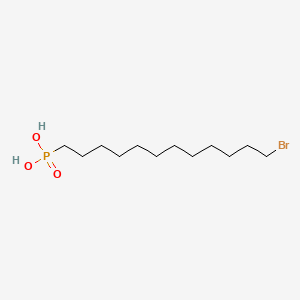

![Cyclobutanecarboxylicacid,1-[(methoxycarbonyl)amino]-](/img/structure/B1499754.png)

